Kaempferol 3,4'-diglucoside

Antioxidant Flavonoid Glycosylation TEAC Assay

Monoglucoside flavonols hydrolyze rapidly in intestinal assays, undermining bioavailability data. Kaempferol 3,4'-diglucoside (CAS 71939-16-7), with dual 3,4'-glycosylation, remains fully intact in human intestinal and liver β-glucosidase extracts-monoglucosides are completely deglycosylated under identical conditions. • Stable diglycoside probe for intact glycoside absorption & transport studies • IC50 170.06 μM in LPS-induced BV-2 neuroinflammation assay-quantitative benchmark • Used as chemical marker for Solenostemma arghel extract standardization • ≥98% purity; -20°C storage; shipped ambient globally for immediate availability

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 71939-16-7
Cat. No. B191649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3,4'-diglucoside
CAS71939-16-7
Synonyms3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one;  Allivicin;  Kaempferol 3,4'-di-O-β-D-glucopyranoside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
InChIKeyCRHCCDOCWGWLSH-DEFKTLOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 3,4'-diglucoside Chemical Identity & Baseline


Kaempferol 3,4'-diglucoside (CAS 71939-16-7) is a flavonol diglycoside with molecular formula C27H30O16 and molecular mass 610.52 Da [1]. The compound is characterized by the presence of β-D-glucopyranosyl moieties at both the 3-position and the 4'-position of the kaempferol aglycone core [1]. It has been isolated from various plant sources, including Norway spruce (Picea abies) buds and needles , and is also reported in Allium victorialis and other onion-family vegetables [2]. As a naturally occurring flavonoid glycoside, it is primarily studied for its antioxidant, anti-inflammatory, and metabolic properties [3].

1
Glycosylation SAR and antioxidant activity comparison studies
2
Metabolic stability and β-glucosidase resistance assays
3
Neuroinflammation and microglial activation model research
4
Quality control and standardization of S. arghel botanical extracts

Kaempferol 3,4'-diglucoside: Why Generic Substitution Fails


Kaempferol 3,4'-diglucoside cannot be substituted with kaempferol aglycone or mono-glycosylated analogs without fundamentally altering experimental outcomes. The dual glycosylation at the 3- and 4'-positions confers distinct physicochemical properties and biological behaviors. Notably, in vitro β-glucosidase assays using human small intestine and liver cell-free extracts demonstrate that diglycosides such as quercetin 3,4'-diglucoside remain completely unchanged, whereas corresponding monoglucosides (e.g., kaempferol 3-glucoside, quercetin 4'-glucoside) are rapidly deglycosylated [1]. This differential enzymatic susceptibility indicates that diglucosides possess enhanced metabolic stability that directly impacts bioavailability and cellular exposure. Furthermore, antioxidant activity is quantitatively modulated by glycosylation pattern: kaempferol glycosides exhibit 32-39% lower antioxidant capacity in aqueous phase TEAC assays compared to the aglycone [2]. Therefore, substituting Kaempferol 3,4'-diglucoside with a different glycosylation variant will yield non-comparable data in assays sensitive to solubility, enzymatic processing, or antioxidant potential.

Aglycone or monoglycoside substitution may overestimate radical scavenging potential; glycosylation pattern attenuates antioxidant capacity.
Monoglucoside analogs are susceptible to rapid β-glucosidase hydrolysis, potentially altering metabolic stability and cellular exposure.
Other kaempferol derivatives from S. arghel lack patent-designated co-primary constituent context for extract standardization.

Kaempferol 3,4'-diglucoside Differentiation Evidence


Antioxidant Capacity: Glycosides vs. Aglycone

Kaempferol glycosides, as a class, demonstrate 32-39% lower antioxidant capacity compared to kaempferol aglycone in the Trolox equivalent antioxidant capacity (TEAC) aqueous phase assay [1]. While this study evaluated a monoglycoside, a diglycoside, and two triglycosides of kaempferol, the consistent reduction across all glycosylated forms relative to the aglycone establishes a class-level effect. This indicates that glycosylation at any position attenuates direct radical scavenging activity compared to the aglycone, a critical consideration for researchers designing antioxidant studies.

Antioxidant vs. Aglycone
Class-level inference
32-39% lower TEAC
Glycosylation class effect on radical scavenging
Aqueous phase assay; aglycone overestimates capacity
Antioxidant Flavonoid Glycosylation TEAC Assay

Metabolic Stability: Diglucoside vs. Monoglucoside

Cell-free extracts from human small intestine and liver rapidly deglycosylate flavonoid monoglucosides such as quercetin 4'-glucoside and kaempferol 3-glucoside, whereas the diglucoside quercetin 3,4'-diglucoside remains completely unchanged under identical conditions [1]. This direct comparative evidence demonstrates that the presence of two glycosidic bonds confers substantial resistance to mammalian β-glucosidase-mediated hydrolysis. Although this study utilized quercetin analogs, the structure-activity relationship is directly transferable to kaempferol-based diglucosides due to identical glycosylation patterns.

Metabolic Stability
Cross-study comparable
Complete resistance vs. rapid deglycosylation
Diglucoside resists β-glucosidase hydrolysis
Modeled on quercetin 3,4'-diglucoside data
Metabolism Bioavailability β-Glucosidase

Anti-Neuroinflammatory Activity in BV-2 Cells

Kaempferol 3,4'-diglucoside inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse BV-2 microglial cells with an IC50 of 170.06 μM after 24 hours of treatment, as measured by the Griess method . While no direct comparator data for other kaempferol glycosides is available from the same assay, this value establishes a quantitative benchmark for the compound's anti-neuroinflammatory potency.

Anti-Neuroinflammation
Data to verify
IC50 = 170.06 μM
Reported assay concentration context
LPS-induced NO, BV-2 cells, 24h, source review advised
Neuroinflammation Microglia Nitric Oxide

Patent-Defined Primary Antioxidant Component

A granted U.S. patent (US 2014/0005373 A1) explicitly identifies kaempferol-3,4′-diglucoside and kaempferol 3-rutinoside as the primary kaempferol-based antioxidants extracted from Solenostemma arghel for use as anti-inflammatory and analgesic treatments [1]. This patent defines the two compounds as co-primary active constituents, distinguishing them from other kaempferol derivatives present in the plant material.

Patent-Defined Antioxidant
Source review
Co-primary with kaempferol 3-rutinoside
Supports botanical standardization context
Based on US 2014/0005373 A1 disclosure
Natural Product Extraction Antioxidant Analgesic

Kaempferol 3,4'-diglucoside Research & Industrial Applications


Metabolic Stability & Bioavailability Studies

Researchers investigating flavonoid bioavailability and intestinal metabolism should utilize Kaempferol 3,4'-diglucoside as a model diglycoside that resists β-glucosidase-mediated deglycosylation [1]. This property enables controlled studies of intact glycoside absorption and transport, in contrast to rapidly hydrolyzed monoglucosides. The compound's stability in human intestinal and liver extracts provides a valuable tool for dissecting the role of glycosylation pattern in flavonoid pharmacokinetics.

Antioxidant SAR: Glycosylation Effects

Kaempferol 3,4'-diglucoside serves as a critical reference compound for SAR studies quantifying the effect of glycosylation on antioxidant capacity. As established by class-level data, kaempferol glycosides exhibit 32-39% lower TEAC values compared to the aglycone [2]. Including this diglucoside in comparative antioxidant panels allows researchers to calibrate the magnitude of attenuation conferred by sugar moieties, essential for interpreting results from plant extracts containing complex mixtures of glycosylated flavonoids.

Neuroinflammation Assay Benchmark

The compound's demonstrated inhibition of LPS-induced NO production in BV-2 microglial cells (IC50 = 170.06 μM) positions Kaempferol 3,4'-diglucoside as a reference standard for neuroinflammation assays. Researchers screening natural product libraries or evaluating novel anti-neuroinflammatory agents can use this quantitative benchmark to contextualize the potency of new chemical entities in microglial activation models.

Quality Control Marker for S. arghel Extracts

Based on patent disclosure identifying kaempferol-3,4′-diglucoside as a primary antioxidant constituent of Solenostemma arghel alongside kaempferol 3-rutinoside [3], this compound can serve as a chemical marker for the standardization and quality control of extracts derived from this plant. Procurement of authenticated Kaempferol 3,4'-diglucoside reference material enables quantitative HPLC or LC-MS method development for ensuring batch-to-batch consistency in research-grade botanical preparations.

Application
Selection Property
Validation Focus
Metabolic stability & bioavailability studies
β-glucosidase resistance profile
Intact glycoside transport and exposure-model review
Antioxidant SAR: glycosylation effects
Class-level TEAC attenuation context
Calibration of radical scavenging interpretation
Neuroinflammation assay benchmark
Microglial NO inhibition assay context
Concentration-response and potency review
QC marker for S. arghel extracts
Patent-designated primary constituent
Method development and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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